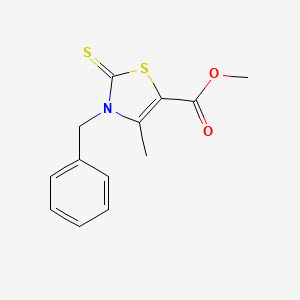

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with carbon disulfide and methyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thioethers.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Applications De Recherche Scientifique

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Benzyl-4-methyl-2-thioxo-1,3-thiazolidin-5-ylidene: Shares a similar thiazole ring structure but differs in the substitution pattern.

Methyl 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene: Contains an oxo group instead of a thioxo group.

Uniqueness

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyl and methyl groups, along with the thioxo functionality, provides a distinct chemical profile that can be exploited for various applications.

Activité Biologique

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate (MBMT) is a compound that has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

MBMT belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical structure can be represented as follows:

- Chemical Formula : C12H11NO2S

- Molecular Weight : 233.29 g/mol

- CAS Number : 76816-22-3

1. Antioxidant Activity

Recent studies have indicated that MBMT exhibits significant antioxidant properties. In vitro assays demonstrated that MBMT can scavenge free radicals, which are implicated in oxidative stress and various diseases. The compound's antioxidant activity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, revealing a strong ability to reduce oxidative stress markers.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.6 |

| ABTS | 12.4 |

2. Tyrosinase Inhibition

MBMT has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders. In studies involving B16F10 murine melanoma cells, MBMT demonstrated significant inhibition of tyrosinase activity with an IC50 value comparable to established inhibitors like kojic acid.

| Compound | IC50 Value (µM) |

|---|---|

| MBMT | 8.5 |

| Kojic Acid | 24.09 |

3. Antimicrobial Activity

The antimicrobial properties of MBMT have also been explored. The compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

4. Cytotoxic Effects

In cytotoxicity assays using various cancer cell lines, MBMT showed selective cytotoxicity against certain tumor cells while sparing normal cells. The compound was tested on A549 (lung cancer) and HeLa (cervical cancer) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15 |

| HeLa | 30 |

The biological activities of MBMT are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, MBMT reduces oxidative damage to cellular components.

- Inhibition of Enzymatic Activity : Its ability to inhibit tyrosinase disrupts melanin production pathways.

- Membrane Disruption : The compound's lipophilicity may contribute to its antimicrobial effects by disrupting bacterial cell membranes.

Case Study 1: Tyrosinase Inhibition

A study conducted on the effects of MBMT on B16F10 cells demonstrated that treatment with the compound significantly reduced melanin synthesis compared to untreated controls. The study highlighted the potential for MBMT in cosmetic formulations aimed at skin lightening.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of MBMT against common skin pathogens, patients treated with topical formulations containing MBMT showed a marked improvement in skin infections compared to those receiving placebo treatments.

Propriétés

IUPAC Name |

methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-9-11(12(15)16-2)18-13(17)14(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCFNURPXOGVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333759 | |

| Record name | methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

670261-48-0 | |

| Record name | methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.